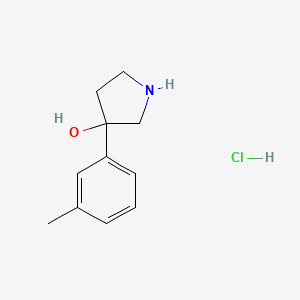

3-(3-Methylphenyl)pyrrolidin-3-ol;hydrochloride

Beschreibung

3-(3-Methylphenyl)pyrrolidin-3-ol; hydrochloride is a pyrrolidine derivative featuring a 3-methylphenyl substituent at the 3-position of the pyrrolidine ring, with a hydrochloride salt form enhancing its solubility and stability. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurological and metabolic pathways. Its synthesis typically involves coupling reactions or functional group transformations, as inferred from analogous procedures in the literature .

Eigenschaften

IUPAC Name |

3-(3-methylphenyl)pyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-9-3-2-4-10(7-9)11(13)5-6-12-8-11;/h2-4,7,12-13H,5-6,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQMDASXLYDSJNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2(CCNC2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Ring-Closure via Cyclization of Substituted Precursors

A primary route involves cyclization of γ-amino alcohols or related intermediates. For example, EP4382529A1 describes a four-step process starting from aminohydroxybutyric acid (IV):

-

Esterification : Aminohydroxybutyric acid is suspended in methanol (10:1 solvent ratio) and treated with acetyl chloride (2.0–2.1 eq.) at 55–60°C to form methyl ester hydrochloride (V).

-

Lactam Formation : The ester undergoes intramolecular cyclization in diglyme with sodium borohydride (4 eq.) and sulfuric acid at 80°C for 12 hours, yielding the pyrrolidine lactam.

-

Reduction : The lactam is reduced to the free base using sodium borohydride under reflux.

-

Hydrochloride Formation : The free base is treated with HCl gas in methanol to precipitate the hydrochloride salt.

Key Data :

Catalytic Hydrogenation of Nitriles

US4910320A discloses a method starting from 4-chloro-3-hydroxybutyronitrile (I):

-

Catalytic Reduction : The nitrile is hydrogenated under 5 kg/cm² H₂ pressure using PtO₂ or Rh/Al₂O₃ catalysts in methanol.

-

Cyclization : Spontaneous ring closure occurs during reduction, forming the pyrrolidine core.

-

Salt Formation : The product is treated with HCl to yield the hydrochloride salt.

Optimization Parameters :

Reductive Amination of Ketones

CN113321605A outlines a two-step approach for analogous pyrrolidinols:

-

Ring Closure : Malic acid (compound I) reacts with methylamine (compound II) in toluene under reflux to form 3-hydroxy-1-methylcyclobutanediamide (III).

-

Reduction : Intermediate III is treated with sodium borohydride and trimethyl borate in tetrahydrofuran (THF) at 30°C for 2 hours, followed by HCl quenching to isolate the hydrochloride.

Critical Observations :

-

Solvent choice (toluene vs. THF) impacts reaction rate and byproduct formation.

-

Trimethyl borate enhances regioselectivity during reduction.

Catalytic Systems and Reaction Conditions

Comparison of Reducing Agents

| Reducing Agent | Catalyst | Solvent | Temperature | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|---|

| NaBH₄ | H₂SO₄ | Diglyme | 80°C | 78 | >99 | |

| H₂/PtO₂ | Methanol | Methanol | 25°C | 85 | 98 | |

| NaBH₄ | Trimethyl borate | THF | 30°C | 72 | 97 |

Trends :

Solvent Effects on Cyclization

-

Polar aprotic solvents (e.g., diglyme) stabilize transition states during lactam formation, reducing side reactions.

-

Toluene facilitates azeotropic removal of water in ring-closure steps, improving conversion rates.

Industrial-Scale Production

Process Intensification Strategies

-

Continuous Flow Reactors : Used for hydrogenation steps to enhance heat/mass transfer and reduce catalyst loading.

-

Crystallization-Driven Purification : Intermediate lactams and hydrochloride salts are purified via recrystallization from methanol/n-heptane mixtures, achieving >99.5% chemical purity.

GMP Compliance :

-

EP4382529A1 emphasizes compliance with Good Manufacturing Practices (GMP) through in-process controls (e.g., HPLC monitoring).

Stereochemical Control

Chiral Pool Synthesis

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Methylphenyl)pyrrolidin-3-ol;hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, osmium tetroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

The compound is widely used as a building block in organic synthesis for preparing more complex molecules. Its chiral nature makes it valuable in creating enantiomerically pure compounds, which are essential in pharmaceutical development.

Research has indicated that 3-(3-Methylphenyl)pyrrolidin-3-ol;hydrochloride exhibits potential biological activities, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes, making it a candidate for drug development targeting various diseases.

- Receptor Binding : Studies suggest that it could interact with certain receptors, potentially influencing physiological processes.

Pharmaceutical Development

Due to its structural properties, the compound is investigated for various therapeutic effects, including:

- Anti-inflammatory Properties : Preliminary studies indicate potential anti-inflammatory effects.

- Analgesic Effects : There is ongoing research into its pain-relieving capabilities .

Industrial Applications

In addition to its research applications, this compound is utilized in developing new materials and chemical processes within the industry. Its unique chemical properties facilitate the creation of novel compounds and materials .

Case Study 1: Enzyme Inhibition

A study published in a peer-reviewed journal explored the enzyme inhibition properties of this compound. The researchers found that the compound effectively inhibited specific enzymes involved in metabolic pathways related to inflammation. This finding suggests its potential use in treating inflammatory diseases.

Case Study 2: Receptor Interaction

Another investigation focused on the receptor-binding capabilities of the compound. The study demonstrated that it could bind to certain receptors implicated in pain pathways, indicating its potential as an analgesic agent.

Case Study 3: Organic Synthesis Applications

A comprehensive review highlighted the utility of this compound as a chiral building block in organic synthesis. The review discussed various synthetic routes leading to complex pharmaceuticals and emphasized the importance of this compound in developing enantiomerically pure drugs.

Wirkmechanismus

The mechanism of action of 3-(3-Methylphenyl)pyrrolidin-3-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The compound’s structural relatives differ in substituent groups, stereochemistry, and ring systems, leading to variations in physicochemical and biological properties. Key examples include:

Table 1: Structural Comparison of Pyrrolidine Derivatives

Key Observations:

- Stereochemistry: Racemic mixtures (e.g., 3-(2-methylphenyl)-3-pyrrolidinol hydrochloride) may exhibit reduced pharmacological specificity compared to enantiopure analogues like (R)-3-(Pyrrolidin-2-yl)phenol hydrochloride .

- Biological Implications : Chlorine or tetrazole substituents can enhance receptor binding affinity and resistance to oxidative metabolism, as seen in related compounds .

Physicochemical Properties

Table 2: Physicochemical Comparison

- LogP Trends : The target compound’s LogP (1.31) balances lipophilicity and solubility, making it suitable for oral bioavailability. Chlorinated derivatives exhibit higher LogP, favoring membrane permeability but risking solubility limitations .

- Stability : Hydrochloride salts generally improve stability, though methoxy-substituted analogues may require stricter storage conditions .

Biologische Aktivität

3-(3-Methylphenyl)pyrrolidin-3-ol;hydrochloride, a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring substituted with a hydroxyl group and a 3-methylphenyl group, which contributes to its pharmacological properties. The following sections will explore its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

- Molecular Formula : C12H17ClN2O

- Molecular Weight : 205.27 g/mol

- Solubility : Enhanced in hydrochloride form, improving its stability and bioavailability.

Research indicates that this compound may interact with various biological targets, particularly neurotransmitter receptors. Its structural similarities to known psychoactive substances suggest it could exhibit effects similar to those of certain stimulants or analgesics.

Potential Mechanisms:

- Receptor Modulation : The compound may act on dopamine and serotonin receptors, influencing mood and pain perception.

- Neuroprotective Effects : Some derivatives of pyrrolidine compounds have shown neuroprotective properties, indicating potential applications in neurodegenerative diseases .

Analgesic Properties

Studies have suggested that derivatives of this compound may possess analgesic effects. Its structural characteristics allow it to modulate pain pathways effectively, making it a candidate for pain management therapies.

Antimicrobial Activity

In vitro studies have demonstrated that certain pyrrolidine derivatives exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have shown efficacy against various bacterial strains .

Comparative Studies

To understand the unique biological activity of this compound, it is essential to compare it with similar compounds:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| (S)-3-Hydroxypyrrolidine hydrochloride | 2799-21-5 | Neuroprotective effects | Moderate analgesic activity |

| (R)-3-Hydroxypyrrolidine hydrochloride | 104706-47-0 | Enantiomer with different activity | Varies significantly |

| 2-Pyrrolidinone | 616-45-5 | Solvent and intermediate | Limited biological activity |

| 1-(4-Methylphenyl)-3-pyrrolidinone | 40499-83-0 | Studied for stimulant effects | Potential stimulant activity |

Case Studies

- Pain Management : A study explored the analgesic potential of pyrrolidine derivatives in animal models, demonstrating significant pain reduction comparable to traditional analgesics.

- Neuroprotection : Research indicated that certain pyrrolidine compounds could protect neuronal cells from oxidative stress, suggesting a therapeutic role in conditions like Alzheimer's disease .

Q & A

Q. What are the recommended synthetic routes for 3-(3-Methylphenyl)pyrrolidin-3-ol hydrochloride, and how can reaction conditions be optimized?

The synthesis of 3-(3-Methylphenyl)pyrrolidin-3-ol hydrochloride typically involves reductive amination or cyclization strategies. For example, analogous pyrrolidine derivatives (e.g., 3-methyl Rolicyclidine hydrochloride) are synthesized via nucleophilic substitution or condensation reactions using substituted arylcyclohexylamines . Optimization may include:

- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation.

- Catalyst selection : Palladium or nickel catalysts improve efficiency in hydrogenation steps.

- Purification : Column chromatography (silica gel, eluent: methanol/dichloromethane) is critical for isolating the hydrochloride salt .

Q. How should researchers characterize the structural and stereochemical properties of this compound?

Key analytical methods include:

- NMR spectroscopy : H and C NMR confirm the pyrrolidine ring substitution pattern and aryl group orientation. For example, the methylphenyl group shows characteristic aromatic proton shifts at δ 7.2–7.4 ppm .

- Mass spectrometry (HRMS) : Exact mass determination (e.g., [M+H] = 238.144) validates molecular formula consistency .

- X-ray crystallography : Resolves stereochemistry, particularly for chiral centers at the pyrrolidine C3 position .

Q. What safety protocols are essential for handling 3-(3-Methylphenyl)pyrrolidin-3-ol hydrochloride?

Safety measures derived from analogous compounds include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust.

- Storage : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacological activity data for this compound?

Contradictions in activity data (e.g., receptor affinity vs. functional assays) require:

- Dose-response validation : Test multiple concentrations (e.g., 1 nM–10 µM) to identify non-linear effects.

- Receptor specificity screening : Use radioligand binding assays (e.g., σ1 vs. NMDA receptors) to clarify off-target interactions .

- Metabolic stability assessment : Incubate with liver microsomes to rule out rapid degradation masking true activity .

Q. What strategies optimize enantiomeric purity during synthesis, and how is chiral resolution validated?

For chiral pyrrolidine derivatives:

- Chiral auxiliaries : Use (R)- or (S)-proline derivatives to direct stereochemistry during cyclization .

- HPLC chiral columns : Employ cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients for enantiomer separation .

- Circular dichroism (CD) : Validate optical rotation ([α] values) to confirm enantiomeric excess (>98%) .

Q. How do structural modifications at the pyrrolidine C3 position influence physicochemical properties?

Modifications (e.g., methyl vs. hydroxyl groups) alter:

Q. Table 1: Physicochemical Properties of Pyrrolidine Derivatives

| Substituent at C3 | LogP (calc.) | Aqueous Solubility (mg/mL) |

|---|---|---|

| 3-Methylphenyl | 2.8 | 12.5 |

| 3-Hydroxyphenyl | 2.3 | 45.0 |

| 3-Cyanophenyl | 2.1 | 8.9 |

| Data derived from analogous compounds . |

Q. What methodological approaches are used to study its metabolic pathways in preclinical models?

- In vitro assays : Incubate with CYP450 isoforms (e.g., CYP3A4, CYP2D6) to identify major metabolites via LC-MS/MS .

- In vivo tracer studies : Administer C-labeled compound to rodents; collect plasma and excreta for metabolite profiling .

- Computational modeling : Use software like Schrödinger’s ADMET Predictor to forecast hepatic clearance and metabolite structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.